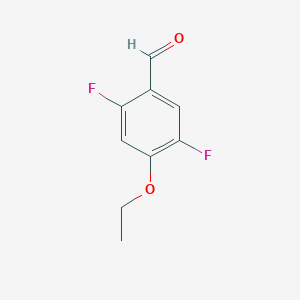

4-Ethoxy-2,5-difluorobenzaldehyde

描述

4-Ethoxy-2,5-difluorobenzaldehyde is a substituted benzaldehyde derivative featuring an ethoxy group (-OCH₂CH₃) at position 4 and fluorine atoms at positions 2 and 5 on the aromatic ring. This compound’s structure combines electron-donating (ethoxy) and electron-withdrawing (fluorine) substituents, creating a unique electronic profile that influences its reactivity and applications.

The ethoxy group enhances solubility in polar organic solvents compared to halogenated analogs, while fluorines contribute to metabolic stability and binding interactions in bioactive molecules. This balance makes 4-Ethoxy-2,5-difluorobenzaldehyde a promising intermediate for synthesizing complex heterocycles or functionalized materials.

属性

分子式 |

C9H8F2O2 |

|---|---|

分子量 |

186.15 g/mol |

IUPAC 名称 |

4-ethoxy-2,5-difluorobenzaldehyde |

InChI |

InChI=1S/C9H8F2O2/c1-2-13-9-4-7(10)6(5-12)3-8(9)11/h3-5H,2H2,1H3 |

InChI 键 |

CYQANVOIVQRLCI-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=C(C=C(C(=C1)F)C=O)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2,5-difluorobenzaldehyde typically involves the ethoxylation and fluorination of benzaldehyde derivatives. One common method includes the reaction of 2,5-difluorobenzaldehyde with ethyl alcohol in the presence of a catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of 4-Ethoxy-2,5-difluorobenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield .

化学反应分析

Types of Reactions: 4-Ethoxy-2,5-difluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Formation of alcohols using reducing agents such as sodium borohydride.

Substitution: Halogenation or nitration reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: 4-Ethoxy-2,5-difluorobenzoic acid.

Reduction: 4-Ethoxy-2,5-difluorobenzyl alcohol.

Substitution: Various halogenated or nitrated derivatives.

科学研究应用

4-Ethoxy-2,5-difluorobenzaldehyde is utilized in several scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-Ethoxy-2,5-difluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy and difluoro groups influence its binding affinity and reactivity, making it a valuable compound in biochemical studies .

相似化合物的比较

Structural and Electronic Comparisons

The table below compares key structural features and electronic effects of 4-Ethoxy-2,5-difluorobenzaldehyde with related compounds:

Key Observations :

- Electrophilicity : The ethoxy group in 4-Ethoxy-2,5-difluorobenzaldehyde reduces the aldehyde’s electrophilicity compared to brominated analogs, making it less reactive in nucleophilic additions but more stable in condensation reactions .

- Substitution Patterns : Fluorines at positions 2 and 5 direct incoming electrophiles to meta/para positions, whereas bromine in 4-Bromo-2,5-difluorobenzaldehyde enables cross-coupling or substitution reactions .

- Steric Effects : The iso-butoxy group in 4-iso-Butoxy-3,5-difluorobenzaldehyde introduces steric hindrance, limiting its use in sterically demanding reactions compared to the less bulky ethoxy variant .

生物活性

4-Ethoxy-2,5-difluorobenzaldehyde is a compound of growing interest in medicinal chemistry due to its unique structural features, including the presence of ethoxy and difluoro groups. These substituents may enhance its biological activity by influencing interactions with various biomolecules. This article reviews the current understanding of the biological activity of 4-Ethoxy-2,5-difluorobenzaldehyde, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of 4-Ethoxy-2,5-difluorobenzaldehyde can be represented as follows:

This compound features an ethoxy group (-OCH₂CH₃) and two fluorine atoms positioned on a benzaldehyde backbone. The electronic effects of the fluorine atoms and the steric effects of the ethoxy group are believed to play significant roles in its biological interactions.

The mechanism of action for 4-Ethoxy-2,5-difluorobenzaldehyde is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The aldehyde functional group can act as an electrophile, facilitating nucleophilic attacks from biological molecules. This interaction may modulate various biochemical pathways, leading to potential therapeutic effects.

Key Mechanisms:

- Enzyme Modulation: Preliminary studies suggest that this compound may influence enzyme activities involved in metabolic pathways, potentially acting as an inhibitor or modulator.

- Binding Affinity: The combination of the ethoxy and difluoro groups enhances binding affinity to specific molecular targets, which could lead to various physiological effects.

Biological Activity

Research into the biological activity of 4-Ethoxy-2,5-difluorobenzaldehyde is still ongoing. However, initial findings indicate several areas where this compound may exhibit notable effects:

- Antimicrobial Activity: Some studies suggest potential antimicrobial properties, particularly against certain fungal strains. The structural similarities with other active compounds hint at possible inhibitory effects on cell growth .

- Tyrosinase Inhibition: Compounds with similar structures have been evaluated for their tyrosinase inhibitory activity. Tyrosinase is crucial in melanin production; thus, inhibitors can have applications in cosmetic formulations .

- Neuropharmacological Effects: The compound's interaction with nicotinic acetylcholine receptors (nAChRs) has been explored, indicating possible neuropharmacological applications .

Comparative Analysis

To better understand the unique properties of 4-Ethoxy-2,5-difluorobenzaldehyde, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 4-Ethoxybenzaldehyde | Ethoxy group | Moderate enzyme modulation |

| 2,3-Difluorobenzaldehyde | Difluoro substituents | Limited biological activity |

| 4-Methoxy-2,3-difluorobenzaldehyde | Methoxy group | Enhanced binding but lower efficacy |

This table illustrates that while many compounds share structural features with 4-Ethoxy-2,5-difluorobenzaldehyde, the presence of both ethoxy and difluoro groups may confer distinct reactivity patterns and biological activities.

Case Studies

Several studies have investigated the biological properties of related compounds that provide insights into potential applications for 4-Ethoxy-2,5-difluorobenzaldehyde:

- Study on Tyrosinase Inhibitors: Research demonstrated that certain derivatives exhibited significant tyrosinase inhibitory activity (IC50 values ranging from 0.0433 µM to 0.28 µM), suggesting that modifications in similar structures could lead to enhanced activity .

- Nicotinic Receptor Modulation: A series of compounds were tested for their ability to modulate α7 nAChRs. The presence of an ethoxy group was crucial for maintaining potency (EC50 values as low as 0.18 µM), indicating that similar substitutions in 4-Ethoxy-2,5-difluorobenzaldehyde could yield promising results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。